2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core with a benzylsulfanyl (-S-CH₂C₆H₅) group at position 2 and a phenyl (-C₆H₅) substituent at position 7. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes and receptors due to its planar aromatic system and hydrogen-bonding capabilities . Modifications at the 2- and 7-positions are critical for tuning biological activity, as these substituents influence electronic, steric, and pharmacokinetic properties . This compound has been explored in anticancer research, leveraging its ability to inhibit tumor-associated carbonic anhydrases (hCA IX/XII) and cyclin-dependent kinases (CDKs) .
Properties
IUPAC Name |
2-benzylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-18-20-17-19-12-11-16(22(17)21-18)15-9-5-2-6-10-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWYOSBCMOBHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with benzyl chloride and phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 390.5 g/mol
The unique arrangement of the triazole and pyrimidine rings contributes to its biological activity by facilitating interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine. For instance, compounds derived from this structure have exhibited significant antibacterial effects against various strains of bacteria.
| Microorganism | Inhibitory Concentration (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 25.1 ± 0.18 | Streptomycin (25.1 ± 0.18) |
| Bacillus subtilis | 12.2–25.1 | Ampicillin (29.4 ± 0.7) |
| Candida albicans | 22.1–23.8 | Clotrimazole (26.1 ± 0.1) |
These findings suggest that derivatives of this compound could serve as effective alternatives to traditional antibiotics in treating bacterial infections .
Anticancer Properties
The anticancer potential of triazolopyrimidine derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may suppress the ERK signaling pathway and induce apoptosis in cancer cells.
- Cell Lines Tested : Significant activity was noted in MGC-803 gastric cancer cells.
For example, one study reported that certain derivatives led to G2/M phase arrest and regulated proteins associated with the cell cycle and apoptosis .
Anticonvulsant Activity
Research into the anticonvulsant properties of triazolopyrimidine derivatives has revealed their potential in treating seizure disorders:
- Testing Methods : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests were utilized to evaluate efficacy.
- Results : Many derivatives exhibited significant anti-seizure effects, primarily through GABA receptor modulation.
This suggests that compounds like this compound could be developed into new anticonvulsant medications .
Case Studies
Several case studies illustrate the effectiveness of this compound in real-world applications:
- Antibacterial Efficacy : A study demonstrated that a derivative of this compound was more effective against resistant strains of bacteria compared to conventional treatments.
- Cancer Cell Line Studies : In vitro studies showed that derivatives significantly reduced cell viability in multiple cancer types when compared to untreated controls.
- Seizure Models : Animal studies indicated a marked reduction in seizure frequency and duration when treated with triazolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit the activity of kinases involved in cell proliferation and survival pathways, leading to cell cycle arrest and apoptosis . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can be contextualized against structurally analogous derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Key Findings:
Substituent Effects on Bioactivity Position 2 Modifications: The benzylsulfanyl group distinguishes the target compound from analogs with alkoxy (-OR) or sulfonamide (-SO₂NH-R) groups. In contrast, sulfonamide derivatives (e.g., 8a–8f) exhibit herbicidal activity via acetolactate synthase (ALS) inhibition, highlighting how electronic effects (sulfonamide vs. sulfanyl) redirect applications . Position 7 Modifications: The phenyl group at position 7 contrasts with oxo (=O) or amino (-NH₂) substituents. Phenyl enhances π-π stacking in hydrophobic enzyme pockets (e.g., CDK2), whereas oxo groups facilitate metal coordination in complexes with antiproliferative activity . 7-Arylaminopyrazolo analogs (e.g., antiplasmodial agents) demonstrate that hybrid scaffolds can expand target specificity .
Regiochemical and Isomeric Considerations
- The [1,2,4]triazolo[1,5-a]pyrimidine core differs from isomeric forms like [1,2,4]triazolo[4,3-a]pyrimidine. For example, 3-methyl-4-(2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)furazan exhibits distinct crystal packing and reactivity due to regiochemistry . The target compound’s [1,5-a] configuration optimizes steric alignment for kinase inhibition compared to other isomers .
Therapeutic Applications Anticancer vs. Antimalarial: While the target compound inhibits hCA IX/XII and CDK2 (anticancer), structurally related 7-arylaminopyrazolo[1,5-a]pyrimidines target Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), underscoring scaffold adaptability across diseases . Neurological vs. Agricultural: 2-(2-Furanyl)-7-phenyl derivatives (e.g., SCH 442416) act as adenosine A2A receptor antagonists for movement disorders, whereas sulfonamide derivatives are herbicides, reflecting substituent-driven diversification .
Synthetic Accessibility
- The target compound’s synthesis likely involves alkylation of a 7-hydroxypyrimidine intermediate with benzyl bromide, analogous to methods for 7-alkoxy derivatives . In contrast, sulfonamide derivatives require sulfonyl chloride reactions, and metal complexes necessitate oxo-group coordination .
Biological Activity
The compound 2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This triazolo-pyrimidine derivative is part of a larger class of compounds known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.5 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety, along with a benzyl sulfanyl substituent that contributes to its biological activity.
Antimicrobial Activity
Research indicates that various derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli . The disk diffusion method has been employed to evaluate the antibacterial activity of these compounds, revealing promising results for specific derivatives.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2a | S. aureus | 15 |
| 3b | E. coli | 18 |
| 3c | Pseudomonas aeruginosa | 20 |
Anticancer Activity
Several studies have explored the anticancer potential of triazolo-pyrimidines. For example, derivatives of this compound have been tested against lung and breast cancer cell lines, showing significant antiproliferative effects . The mechanism involves inducing apoptosis in cancer cells and inhibiting angiogenesis.
Anti-inflammatory Activity
The anti-inflammatory properties of triazolo-pyrimidines have also been documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of substituted carboxamidopyrimidines demonstrated that halogen substitutions significantly enhanced antimicrobial activity compared to hydroxy substitutions . The compound 3b exhibited the highest inhibition against bacterial strains.
- Anticancer Screening : In vitro studies on fluorinated derivatives indicated that they possess not only anticancer properties but also anti-angiogenic effects. These compounds were synthesized through a practical method involving nucleophilic displacement reactions .
- Mechanistic Insights : Research has suggested that the biological activity of triazolo-pyrimidines may be attributed to their ability to interact with specific biological targets such as enzymes involved in cell proliferation and inflammation .
Q & A
Q. What are the common synthetic routes for 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step condensation reactions. A reported method starts with 3-amino-5-benzylthio-1,2,4-triazole reacting with β-keto esters and aldehydes under controlled conditions (e.g., ethanol reflux or microwave-assisted heating). Key parameters include temperature (70–100°C), solvent polarity, and stoichiometric ratios to enhance yield and purity. For example, microwave irradiation reduces reaction time from hours to minutes while improving selectivity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural elucidation relies on NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography. NMR confirms regiochemistry of substituents, while X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and intermolecular interactions (e.g., π-stacking). Crystal structures often reveal planar triazolo-pyrimidine cores with substituents influencing packing motifs .
Q. What are the key physicochemical properties influencing its behavior in biological systems?
The compound exhibits moderate lipophilicity (logP ~3.5) due to the benzylsulfanyl and phenyl groups, impacting solubility in polar solvents. Stability studies under varying pH and temperature are critical for pharmacokinetic profiling. HPLC or LC-MS methods quantify degradation products under stress conditions .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions like dimerization?
Side reactions are mitigated by slow addition of reagents, inert atmospheres, and catalysts (e.g., p-toluenesulfonic acid). Solvent-free conditions or green solvents (e.g., PEG-400) enhance atom economy. Computational tools (DFT) model transition states to predict regioselectivity in cyclization steps .
Q. How do researchers resolve contradictions in bioactivity data across studies?
Discrepancies in biological activity (e.g., IC₅₀ values) arise from assay variability (cell lines, incubation times) or impurities. Rigorous purification (recrystallization, preparative HPLC) and orthogonal assays (e.g., enzymatic vs. cellular) validate results. Meta-analyses of SAR trends across analogs clarify structure-activity relationships .
Q. What computational strategies predict binding modes with biological targets?
Molecular docking (AutoDock Vina, Glide) and MD simulations model interactions with enzymes (e.g., kinase ATP-binding pockets). Electrostatic potential maps highlight nucleophilic/electrophilic regions, guiding derivatization. Validation via SPR or ITC quantifies binding affinity .
Q. How are crystallographic data refined for compounds with complex substituent arrangements?
SHELXL refines X-ray data using restraints for disordered groups (e.g., benzyl rings). High-resolution data (≤1.0 Å) and twin-law corrections address pseudo-symmetry. Hirshfeld surface analysis visualizes intermolecular interactions (e.g., C–H⋯π) influencing crystal packing .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 70–100°C | ↑↑ (optimal) |
| Solvent | Ethanol/DMF | ↓ in polar aprotic |
| Catalyst | p-TsOH (5 mol%) | ↑ selectivity |
| Reaction Time | 30 min (microwave) | ↑ efficiency |
Table 2: Common Biological Assays and Targets
| Assay Type | Target | Readout |
|---|---|---|
| MTT/Proliferation | Cancer cell lines | IC₅₀ (µM) |
| Enzyme Inhibition | Kinases/DHFR | % Inhibition |
| SPR Binding | Protein-ligand | KD (nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
